唾液酸神经节苷脂 GM1

描述

Asialo-GM1 is a derivative of GM1 ganglioside without a sialic acid group . It is expressed on various cells including NK cells, basophils, monocytes/macrophages, and T cells . Particularly, it is expressed on very early thymocytes, but the expression decreases as the cells mature .

Synthesis Analysis

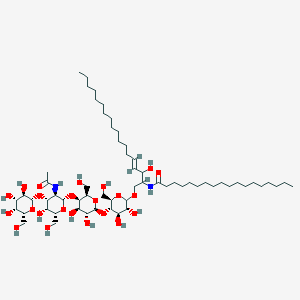

GM1 is a common ganglioside pentasaccharide present on mammalian cell surfaces. It plays important roles in cellular communications and initiation of β-amyloid aggregation . An efficient synthetic route for GM1 was developed via a [3+2] strategy . The GM3 trisaccharide acceptor bearing an azido propyl group at the reducing end was prepared using the traditional acetamide protected sialyl thioglycosyl donor .

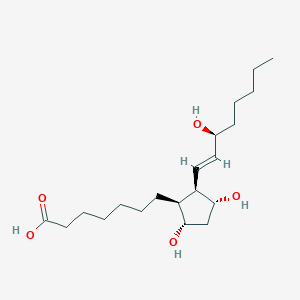

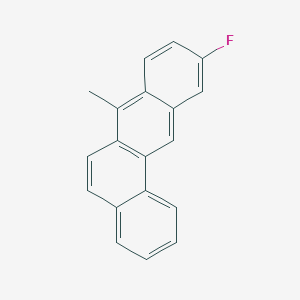

Molecular Structure Analysis

Asialo GM1 has a chemical formula of C62H114N2O23 . Its exact mass is 1,254.78 and its molecular weight is 1,255.580 .

Chemical Reactions Analysis

Anti-asialo-GM1 antibodies can eliminate mouse splenic natural killer (NK) cell activity in vitro and in vivo . Rabbit monoclonal antibodies (mAbs) against ASGM1 were developed using a single-cell analysis and isolation system .

Physical And Chemical Properties Analysis

Asialo GM1 has a density of 1.28g/cm³ . Its boiling point is 1302°C at 760 mmHg and its flashing point is 741.2°C . The vapor pressure is 0mmHg at 25°C and the refractive index is 1.57 .

科学研究应用

在呼吸道上皮细胞中的作用

唾液酸神经节苷脂 GM1 作为一种上皮受体,影响铜绿假单胞菌粘附到再生呼吸道上皮细胞。与非囊性纤维化 (CF) 个体相比,在具有 delta F 508 纯合 CFTR 突变的囊性纤维化 (CF) 患者中,这种粘附明显更大。唾液酸神经节苷脂 GM1 特异性地表达于再生呼吸道上皮细胞的顶端膜上,表明其在 CF 中至关重要,其中上皮修复暴露出唾液酸神经节苷脂 GM1 以供细菌粘附 (de Bentzmann 等,1996).

抑制肿瘤转移

唾液酸神经节苷脂 GM1 阳性细胞在抑制结肠癌肝转移中起关键作用。施用生物反应调节剂 OK432 可增加肝脏中唾液酸神经节苷脂 GM1 阳性细胞的数量,增强肝单核细胞的自然杀伤活性,并减少肝转移。相反,减少唾液酸神经节苷脂 GM1 阳性细胞会导致转移增加,突出了其在肿瘤抵抗和转移控制中的重要性 (Shiratori 等,1992).

胎儿胸腺细胞的分化抗原

唾液酸神经节苷脂 GM1 作为早期胸腺细胞中的分化抗原,主要在早期胚胎阶段表达,并且随着成熟 T 细胞抗原的发展而减少。这表明唾液酸神经节苷脂 GM1 存在于非常早期的胸腺细胞中,并在成熟 T 细胞发育过程中丢失,使其成为研究胚胎胸腺分化的有用工具 (Habu 等,1980).

在肠道组织中的分布

唾液酸神经节苷脂 GM1 在小肠中的分布显示出上皮细胞、隐窝细胞和一些分泌颗粒的刷状缘和基底外侧膜的清晰染色。这种与福氏抗原不同的分布表明,在器官分化过程中,糖基转移酶调节碳水化合物单元的延伸 (Suzuki & Yamakawa,1981).

NK 细胞和肿瘤抵抗

唾液酸神经节苷脂 GM1 用于区分巨噬细胞和 NK 型杀瘤活性。它的存在或不存在有助于定义参与肿瘤抵抗的效应细胞类型,区分 NK 细胞活性与巨噬细胞介导的杀瘤能力 (Keller 等,1983).

未来方向

属性

IUPAC Name |

N-[(E)-1-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGMVLNORPMAO-JTFNWEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H114N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asialo GM1 | |

CAS RN |

71012-19-6 | |

| Record name | Asialo GM1 ganglioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。